3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354963-46-4
VCID: VC3390680
InChI: InChI=1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H
SMILES: C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride

CAS No.: 1354963-46-4

Cat. No.: VC3390680

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride - 1354963-46-4

Specification

CAS No. 1354963-46-4
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
IUPAC Name 3-(piperidin-1-ylmethyl)pyridine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H
Standard InChI Key JBYHVIQXMLPIOZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl
Canonical SMILES C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is structurally related to several pyridine derivatives documented in the literature. The compound features a pyridine core with a carbonitrile (cyano) group at position 2 and a piperidin-1-ylmethyl substituent at position 3. The hydrochloride salt formation provides enhanced solubility properties compared to the free base. The compound shares structural similarities with 2-(piperidin-1-ylmethyl)pyridine-3-carbonitrile, which has a molecular weight of 201.27 g/mol in its free base form, though with different positioning of functional groups .

Molecular Descriptors

Based on structurally similar compounds, the following molecular descriptors can be inferred:

PropertyExpected ValueBasis
Molecular Formula (free base)C₁₂H₁₅N₃Based on structure
Molecular Formula (hydrochloride)C₁₂H₁₅N₃·HClSalt formation
Molecular Weight (free base)~201.27 g/molSimilar to related compound
Hydrogen Bond Acceptors3-4Nitrile and pyridine N
Hydrogen Bond Donors0-1Depending on protonation
XLogP3~1.5Based on similar compounds

The structural features of this compound would likely allow for several potential pharmacophore binding interactions, including the basic nitrogen of the piperidine ring, the cyano group as a hydrogen bond acceptor, and the aromatic pyridine ring for π-π interactions.

Spectroscopic Characterization

Identification Parameters

The expected analytical parameters for this compound would include:

  • Characteristic CN stretching in FTIR (~2210 cm⁻¹)

  • Distinctive pyridine and piperidine proton signals in ¹H NMR

  • Mass spectral analysis would likely show a molecular ion peak corresponding to the free base (expected m/z ~201)

Synthetic Approaches

Synthetic Considerations

The synthesis of nicotinonitrile derivatives often requires careful control of reaction conditions. For example, research on related compounds has demonstrated that reaction with phosphorus pentasulfide in dry toluene can be used to produce thioxo-pyridine-3-carbonitrile derivatives . Similar methodologies might be applicable for the target compound with appropriate modifications.

Structural FeaturePotential Biological Significance
Cyano group at C-2Hydrogen bond acceptor, enhances kinase binding
Piperidine ringProvides basicity, improves cell permeability
Pyridine coreOffers rigidity and potential for π-stacking
Methylene linkerProvides conformational flexibility

Research Applications

Use as Chemical Probe

The compound's structural features suggest potential utility as a chemical probe for investigating protein-ligand interactions, particularly in kinase research. Related cyanopyridines have been used to explore structure-activity relationships in developing targeted kinase inhibitors .

Comparison with Related Compounds

Structural Analogs

The table below compares 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride with structurally related compounds:

CompoundKey Structural DifferencesPotential Functional Implications
2-(Piperidin-1-ylmethyl)pyridine-3-carbonitrilePositional isomer with CN at C-3Different hydrogen bonding pattern
3-(Piperidin-1-ylmethyl)pyridineLacks CN groupReduced hydrogen bond accepting capacity
3-(Piperazin-1-yl)pyridine-2-carbonitrilePiperazine vs. piperidineAdditional nitrogen provides extra H-bond acceptor

Pharmacophore Comparison

The positional arrangement of functional groups in 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride creates a unique pharmacophore pattern that distinguishes it from similar compounds. The 2-cyano-3-substituted pyridine arrangement could potentially confer specific binding characteristics different from those observed in 3-cyano-2-substituted analogs.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile would be expected to exhibit enhanced aqueous solubility compared to its free base form. This property is advantageous for biological testing and pharmaceutical formulation. The salt form may also provide improved stability against oxidation and hydrolysis.

Drug-Like Properties

Based on its structural features, the compound would likely adhere to several of Lipinski's Rule of Five criteria for drug-likeness:

  • Molecular weight below 500 Da

  • Moderate lipophilicity (estimated XLogP3 ~1.5)

  • Hydrogen bond acceptors ≤ 10

  • Hydrogen bond donors ≤ 5

These properties suggest potential for oral bioavailability, an important consideration for drug development.

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